

Spectroscopic Profile of 1-Phenyl-1,2butanediol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-1,2-butanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenyl-1,2-butanediol** (CAS No: 22607-13-2), a key chemical intermediate. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **1-Phenyl-1,2-butanediol**. Due to the limited availability of complete, publicly accessible datasets, typical ranges and data from analogous compounds are provided for educational purposes where specific experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Complete experimental ¹H NMR data for **1-Phenyl-1,2-butanediol** is not readily available in the public domain. The table below presents expected chemical shifts and multiplicities based on the analysis of similar structures, such as **1-phenyl-1,2-ethanediol**.



Proton Assignment	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
-OH	Broad singlet	S	N/A
Phenyl-H	7.2 - 7.4	Multiplet	m
H-1 (CH-OH)	~4.5	Doublet	d
H-2 (CH-OH)	~3.6	Multiplet	m
H-3 (CH ₂)	1.4 - 1.6	Multiplet	m
H-4 (CH₃)	~0.9	Triplet	t

¹³C NMR (Carbon-13 NMR):

While a ¹³C NMR spectrum for **1-Phenyl-1,2-butanediol** is indexed in databases such as PubChem, the complete, assigned peak list is not publicly available.[1] The following table provides an expected range for the chemical shifts of the carbon atoms in the molecule, based on general principles and data for related compounds.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
C-1 (CH-OH)	75 - 80
C-2 (CH-OH)	70 - 75
C-3 (CH ₂)	25 - 30
C-4 (CH ₃)	10 - 15
Phenyl C (quaternary)	140 - 145
Phenyl C-H	125 - 130

Infrared (IR) Spectroscopy

An experimental vapor phase IR spectrum is available, though detailed peak assignments are not provided in public databases.[1] The expected characteristic absorption bands for the functional groups in **1-Phenyl-1,2-butanediol** are listed below.



Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3550 - 3200	О-Н	Stretching	Strong, Broad
3100 - 3000	C-H (Aromatic)	Stretching	Medium
3000 - 2850	C-H (Aliphatic)	Stretching	Medium-Strong
1600, 1495, 1450	C=C (Aromatic)	Stretching	Medium
1200 - 1000	C-O	Stretching	Strong

Mass Spectrometry (MS)

GC-MS data for **1-Phenyl-1,2-butanediol** is available through the NIST Mass Spectrometry Data Center.[1] The primary fragmentation peaks are summarized below.

m/z	Relative Intensity	Possible Fragment Ion
108	100 (Base Peak)	[C7H8O] ⁺
107	High	[C ₇ H ₇ O] ⁺ or [C ₈ H ₁₁] ⁺
79	High	[C ₆ H ₇] ⁺
77	Medium	[C ₆ H ₅] ⁺ (Phenyl)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **1-Phenyl-1,2-butanediol**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- 1-Phenyl-1,2-butanediol sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)



- NMR tubes
- NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 1-Phenyl-1,2-butanediol in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for the desired nuclei (¹H and ¹³C).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters: pulse angle of 30-45°, longer relaxation delay (e.g., 2-10 seconds)
 may be necessary for quaternary carbons.
- Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- 1-Phenyl-1,2-butanediol sample
- FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press, or gas cell).

Procedure (using Attenuated Total Reflectance - ATR):

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the liquid or solid 1-Phenyl-1,2-butanediol sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

• 1-Phenyl-1,2-butanediol sample



- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Helium carrier gas
- GC column suitable for polar analytes (e.g., a wax or mid-polarity column)

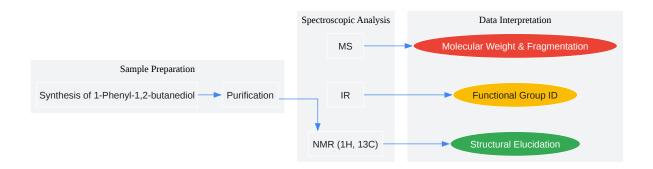
Procedure:

- Sample Preparation: Prepare a dilute solution of **1-Phenyl-1,2-butanediol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC-MS Setup:
 - Set the GC oven temperature program to ensure good separation. A typical program might start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C), and then hold.
 - Set the injector and transfer line temperatures appropriately (e.g., 250°C).
 - Set the MS to operate in electron ionization (EI) mode at 70 eV.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).
- Data Acquisition: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS.
- Data Analysis:
 - Identify the peak corresponding to 1-Phenyl-1,2-butanediol in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

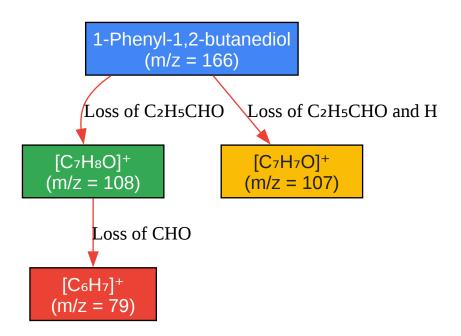


The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pattern in mass spectrometry.



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Caption: Workflow for the Spectroscopic Analysis of 1-Phenyl-1,2-butanediol.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

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References

- 1. 1-Phenyl-1,2-butanediol | C10H14O2 | CID 31433 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1,2-butanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15220228#1-phenyl-1-2-butanediol-spectroscopic-data-nmr-ir-ms]

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